molecular formula C11H11FN2O B1438322 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1156736-08-1

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B1438322
CAS No.: 1156736-08-1
M. Wt: 206.22 g/mol
InChI Key: PZSHMJVSVZTRKT-UHFFFAOYSA-N
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Description

Molecular Formula and Isotopic Composition

The molecular formula of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is C₁₁H₁₁FN₂O, with a computed molecular weight of 206.22 grams per mol. The compound contains eleven carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, arranged in a specific geometric configuration that defines its chemical and physical properties.

Based on standard isotopic compositions for each element, the isotopic distribution of this compound can be calculated using natural abundances. Carbon atoms predominantly exist as carbon-12 (98.93%), with minor contributions from carbon-13 (1.07%). Hydrogen atoms are primarily protium (99.9885%), with trace amounts of deuterium (0.0115%). The fluorine atom exists exclusively as fluorine-19 (100%), while nitrogen atoms are predominantly nitrogen-14 (99.636%) with small amounts of nitrogen-15 (0.364%). The oxygen atom is primarily oxygen-16 (99.757%) with minor contributions from oxygen-17 (0.038%) and oxygen-18 (0.205%).

The exact mass calculations for various ionization states have been determined through computational methods. The protonated molecular ion demonstrates a mass-to-charge ratio of 207.09 for the [M+H]⁺ adduct, while the sodium adduct [M+Na]⁺ exhibits a value of 229.07. These isotopic considerations are crucial for accurate mass spectrometric identification and quantitative analysis of the compound.

SMILES and InChI Representation

The Simplified Molecular Input Line Entry System representation for this compound is CC(C1=C(C=CC=C1F)N2C=CC=N2)O. This notation efficiently describes the molecular connectivity, indicating the presence of a methyl group attached to a carbon bearing a hydroxyl group, which is connected to a benzene ring substituted with fluorine at the ortho position and a pyrazole ring at the meta position relative to the ethanol substituent.

The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C11H11FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-8,15H,1H3. This representation explicitly defines the molecular connectivity and hydrogen atom positions, facilitating unambiguous structural identification across different chemical databases and computational platforms.

The InChI Key, PZSHMJVSVZTRKT-UHFFFAOYSA-N, serves as a unique identifier derived from the full InChI string. This condensed format enables efficient database searching and cross-referencing while maintaining structural specificity. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanol, which clearly indicates the substitution pattern and functional groups present in the molecule.

Crystallographic Data and Conformational Analysis

Computational predictions provide insights into the three-dimensional structure and conformational preferences of this compound. Collision cross section measurements offer valuable information about the molecular shape and size in the gas phase. The predicted collision cross section for the protonated molecular ion [M+H]⁺ is 140.8 Ų, while the sodium adduct [M+Na]⁺ exhibits a value of 150.6 Ų. These measurements indicate the molecular dimensions and spatial arrangement of functional groups.

Analysis of related pyrazole-containing compounds provides structural context for understanding conformational behavior. Crystallographic studies of similar fluorinated pyrazole derivatives reveal that the pyrazoline ring typically adopts a flattened envelope conformation. In related structures, dihedral angles between substituted benzene rings and phenyl groups range from approximately 69 degrees, indicating significant non-planarity in these systems.

The presence of the fluorine atom at the ortho position relative to the pyrazole substitution creates unique electronic and steric effects that influence molecular conformation. The electron-withdrawing nature of fluorine affects the electronic distribution within the aromatic system, while its small size minimizes steric hindrance. The hydroxyl group on the ethanol side chain provides opportunities for hydrogen bonding interactions, both intramolecularly and with surrounding molecules.

Three-dimensional conformational analysis suggests that the compound can adopt multiple low-energy conformations due to rotation around the carbon-carbon bond connecting the ethanol group to the aromatic ring. The preferred conformations likely involve orientation of the hydroxyl group to minimize steric interactions while maximizing favorable electronic interactions with the aromatic system.

Comparative Structural Features with Analogues

Structural comparison with closely related analogues reveals important insights into the effect of functional group modifications on molecular properties. The ketone analogue, 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one, differs only in the oxidation state of the ethyl substituent, with a molecular formula of C₁₁H₉FN₂O and molecular weight of 204.20 grams per mol. This two-mass-unit difference reflects the conversion of the secondary alcohol to a ketone, eliminating two hydrogen atoms.

The SMILES representation of the ketone analogue, CC(=O)C1=C(C=CC=C1F)N2C=CC=N2, clearly shows the carbonyl functionality replacing the alcohol group. This structural modification significantly alters the compound's hydrogen bonding capabilities and electron distribution, affecting both physical properties and potential biological activities.

Another related compound, [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine, demonstrates the effect of replacing the ethanol group with a methylamine substituent. With a molecular formula of C₁₀H₁₀FN₃, this analogue contains an additional nitrogen atom while lacking the oxygen present in the alcohol. The SMILES representation, C1=CC(=C(C(=C1)F)CN)N2C=CC=N2, shows the methylamine group directly attached to the aromatic ring.

Positional isomers provide additional structural comparisons. The compound 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol represents a regioisomer with the fluorine atom moved from the 2-position to the 3-position relative to the ethanol substituent. This positional change affects the electronic properties of the aromatic system and the spatial relationship between the fluorine atom and the pyrazole ring.

Extended analogues such as R-268712, with molecular formula C₂₀H₁₈FN₅O, demonstrate more complex structural elaboration while maintaining the core fluorinated pyrazole motif. This compound contains additional pyrazole rings and a pyridine substituent, illustrating how the basic structural framework can be extended for specialized applications.

Properties

IUPAC Name

1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSHMJVSVZTRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)N2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10FN2O
Molecular Weight 204.20 g/mol
CAS Number 1019073-03-0
IUPAC Name This compound

The biological activity of this compound is largely attributed to its structural features, particularly the pyrazole moiety, which is known to interact with various biological targets. The fluoro group enhances the compound's binding affinity and stability, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

In vitro studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Studies demonstrate that pyrazole derivatives can inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These effects are likely due to the ability of the pyrazole ring to interfere with bacterial enzyme systems .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This activity suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

Case Study 1: Anticancer Activity
A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties. One derivative showed an IC50 value of 0.30 nM against PDE10A, indicating potent inhibition with excellent selectivity over other phosphodiesterases .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, reporting significant COX inhibition with selectivity indices superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most active compounds demonstrated IC50 values comparable to diclofenac sodium .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C11H11FN2O
  • Molecular Weight : 206.22 g/mol
  • CAS Number : 1156736-08-1
  • MDL Number : MFCD12186223

The presence of the fluoro group enhances the compound's stability and reactivity, making it suitable for various applications in synthetic chemistry and drug development.

Medicinal Chemistry

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is being investigated for its potential as a pharmacophore in drug design. The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Studies have shown that similar compounds exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols using sodium borohydride.
  • Substitution Reactions : The fluoro group can be replaced with other nucleophiles under suitable conditions .

Material Science

The compound is also explored for its potential applications in material science. Its chemical properties may contribute to the development of new materials with specific functionalities, such as improved thermal stability or enhanced electrical properties .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against bacterial strains, suggesting its potential role as an antibacterial agent in pharmaceuticals .

Case Study 2: Synthesis and Reaction Mechanisms

Research focused on the synthetic pathways for producing this compound highlighted effective methods involving hydrazine derivatives and fluorinated acetylenic ketones. The study detailed reaction conditions that optimize yield and purity, making it a reliable source for further research applications .

Comparison with Similar Compounds

Key Research Findings and SAR Insights

  • Substituent Effects :
    • Fluorine : Enhances electronegativity and stability but may reduce solubility.
    • Pyrazole Position : Direct attachment to the phenyl ring improves aromatic interactions in drug-receptor binding .
  • Synthetic Efficiency : Sodium tetrahydroborohydride-mediated reductions (e.g., ketone to alcohol) are high-yielding (82–98%), making them preferable for scalable synthesis .

Preparation Methods

Pyrazole Ring Construction

The core pyrazole moiety in 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

  • Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Acetylenic Ketones :
    Pyrazole rings are commonly formed by reacting hydrazine or substituted hydrazines with acetylenic ketones or chalcones (α,β-unsaturated ketones). For example, phenylhydrazine reacts with acetylenic ketones to yield pyrazole derivatives, often as regioisomeric mixtures that can be separated.

  • One-Pot Addition–Cyclocondensation :
    A modern approach involves one-pot reactions between chalcones and arylhydrazines catalyzed by copper triflate and ionic liquids, producing 1,3,5-triarylpyrazoles in good yields (~82%) without requiring additional oxidants. This method could be adapted for synthesizing pyrazolyl-substituted phenyl intermediates.

Functionalization of the Aromatic Ring and Side Chain

The preparation of this compound requires the introduction of a fluoro substituent and an ethan-1-ol side chain on the phenyl ring bearing the pyrazole.

  • Synthesis of 1H-Pyrazole-4-Carbaldehyde Derivatives :
    Starting from phenyl hydrazine derivatives, 1H-pyrazole-4-carbaldehyde intermediates can be synthesized through multi-step processes involving cyclization and formylation (Vilsmeier–Haack reaction). These aldehyde intermediates are crucial for further condensation reactions.

  • KOH-Catalyzed Claisen–Schmidt Condensation :
    The aldehyde intermediates (bearing the pyrazole) undergo KOH-catalyzed condensation with acetone or acetone derivatives to form α,β-unsaturated ketones or related intermediates. This step is essential for constructing the carbon framework adjacent to the pyrazole ring.

  • Reduction to Ethan-1-ol Side Chain :
    The α,β-unsaturated ketone intermediates can be selectively reduced to the corresponding ethan-1-ol derivatives. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation under mild conditions to avoid affecting the pyrazole ring or fluorine substituent.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Catalysts Product/Intermediate Notes
1 Pyrazole ring formation Phenyl hydrazine derivatives Acetylenic ketones or chalcones 1H-pyrazole-4-carbaldehyde derivatives Multi-step cyclization and formylation
2 Claisen–Schmidt condensation Pyrazole-4-carbaldehyde + acetone KOH α,β-unsaturated ketone intermediates Base-catalyzed condensation
3 Reduction α,β-unsaturated ketone intermediates NaBH4 or catalytic hydrogenation This compound Selective reduction to ethan-1-ol side chain

Notes on Purification and Yield

  • Purification of the final compound and intermediates is typically achieved by recrystallization using solvents such as ethanol, ethyl acetate, or acetone, or by column chromatography with ethyl acetate-ethanol mixtures.

  • Yields for the condensation and reduction steps are generally high, but the initial pyrazole formation may require optimization to minimize regioisomeric mixtures and maximize selectivity.

Q & A

Basic: What are the recommended synthetic routes for 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via cobalt-catalyzed hydroamination, as demonstrated for structurally similar aryl ethanol derivatives. A general procedure involves reacting substituted phenyl precursors with appropriate pyrazole-containing reagents under inert conditions. For example, column chromatography (petroleum ether/dichloromethane = 1:1) is effective for purification, yielding ~67% product . Optimization includes adjusting catalyst loading (e.g., Co-based systems), temperature (room temperature to 80°C), and solvent polarity to minimize side reactions. Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical for reproducibility.

Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Characteristic peaks include the ethanolic proton (δ ~4.93 ppm, q, J = 6.5 Hz) and aromatic protons from the pyrazole (δ ~7.90 ppm, s) and fluorophenyl groups (δ ~7.64 ppm, d) .
  • IR Spectroscopy : Look for O-H stretching (~3355 cm⁻¹) and C-F vibrations (~1088 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]+) can confirm molecular weight, with expected m/z matching theoretical values (e.g., C₁₁H₁₀FN₂O: 220.08).

Advanced: How can researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Using deuterated solvents (e.g., CDCl₃) to avoid proton interference .
  • Variable-temperature NMR to assess dynamic processes (e.g., rotameric equilibria).
  • Cross-validation with 2D techniques (HSQC, HMBC) to confirm coupling patterns. For example, the pyrazole C-H coupling can be confirmed via HMBC correlations between pyrazole protons and adjacent carbons .

Advanced: What computational approaches predict the compound’s pharmacological interactions, such as receptor binding?

Methodological Answer:
Molecular docking studies (e.g., AutoDock Vina) can model interactions with targets like the bradykinin B2 receptor, as suggested for structurally related fluorophenyl-pyrazole derivatives . Key steps:

Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).

Receptor Modeling : Use crystal structures (PDB) or homology models of target receptors.

Binding Affinity Analysis : Focus on fluorine’s electronegativity and pyrazole’s hydrogen-bonding potential. Free energy calculations (MM-PBSA) can quantify binding stability.

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced: How does the fluorine substituent influence the compound’s electronic and reactivity profile?

Methodological Answer:
The ortho-fluorine group:

  • Electron-Withdrawing Effect : Reduces electron density on the phenyl ring, directing electrophilic substitution to specific positions.
  • Hydrogen Bonding : Enhances binding to biological targets (e.g., receptors) via dipole interactions .
  • Stereoelectronic Effects : Stabilizes transition states in reactions like nucleophilic substitutions. Computational NBO analysis can quantify charge distribution changes.

Advanced: What strategies mitigate low yields in the final purification step?

Methodological Answer:

  • Gradient Elution : Adjust hexane/ethyl acetate ratios during column chromatography to improve separation .
  • Recrystallization : Use ethanol or dichloromethane/hexane mixtures for crystal formation.
  • HPLC Prep : For stubborn impurities, employ reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase).

Basic: How is X-ray crystallography applied to confirm the compound’s solid-state structure?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol or DCM solutions.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule diffraction.
  • Refinement : SHELXL software refines atomic positions and thermal parameters, with R1 < 0.05 indicating high accuracy . Key metrics include bond lengths (C-F ~1.35 Å) and torsion angles.

Advanced: How can researchers analyze potential metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Studies : Incubate with liver microsomes (e.g., human CYP450 enzymes) and monitor metabolites via LC-MS/MS.
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace hydroxylation sites.
  • Computational Tools : ADMET predictors (e.g., SwissADME) estimate metabolic hotspots like the ethanol moiety.

Advanced: What mechanistic insights explain regioselectivity in pyrazole ring formation during synthesis?

Methodological Answer:

  • Nucleophilic Attack : Pyrazole’s N1 reacts preferentially with electrophilic phenyl intermediates due to higher electron density.
  • Steric Effects : Ortho-fluorine hinders substitution at adjacent positions, directing reactivity to the para site .
  • Kinetic Control : Lower temperatures favor kinetic products (e.g., pyrazole at C6 over C4).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.